Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate
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Overview
Description
Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(2,4-difluorophenyl)-2-oxopropanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: The major product is 3-(2,4-difluorophenyl)-2-oxopropanoic acid.
Reduction: The major product is 3-(2,4-difluorophenyl)-2-hydroxypropanoate.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate involves its interaction with specific molecular targets. The difluorophenyl group can participate in various binding interactions, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions and transformations are crucial for the compound’s biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-(3-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate: This compound shares the difluorophenyl group but has a different core structure.
Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate: Another compound with a difluorophenyl group, but with a pyrrole core.
Uniqueness
Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate is unique due to its specific ester and difluorophenyl combination, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H8F2O3 |
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Molecular Weight |
214.16 g/mol |
IUPAC Name |
methyl 3-(2,4-difluorophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H8F2O3/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5H,4H2,1H3 |
InChI Key |
HCPRLRHXRFXVSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
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